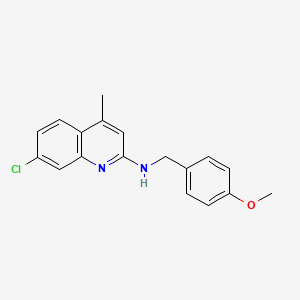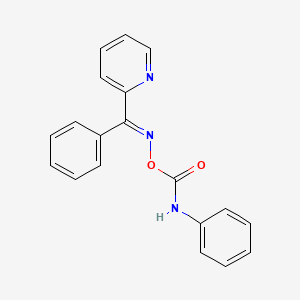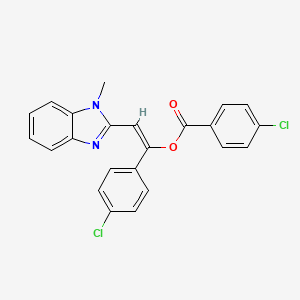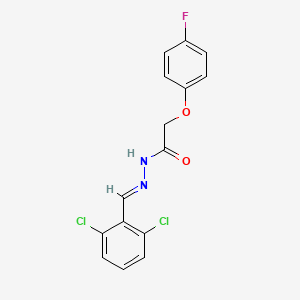![molecular formula C18H12N2O3 B3869192 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)
2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BHQ or Benzo[h]quinoline-7,12-dione, is a heterocyclic compound with a quinoline core structure. BHQ has been extensively researched due to its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit various enzymes and signaling pathways involved in cell proliferation, survival, and inflammation. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cell survival. Additionally, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of histone deacetylases, enzymes involved in gene regulation and epigenetic modifications.
Biochemical and Physiological Effects
2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, leading to anti-inflammatory effects. Additionally, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to increase the expression of neuroprotective genes and improve mitochondrial function in neuronal cells, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is relatively easy to synthesize and can be obtained in high purity. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is also stable under various conditions and can be stored for long periods without degradation. However, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations for lab experiments. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has low solubility in water, which can limit its use in aqueous solutions. Additionally, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione can be toxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate the potential of 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione as a therapeutic agent in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to investigate the mechanisms of action of 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione in more detail, including its effects on epigenetic modifications and protein-protein interactions. Additionally, future research could focus on developing more potent and selective 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione analogs for therapeutic use.
Applications De Recherche Scientifique
2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been researched extensively for its potential as a therapeutic agent in various diseases. In cancer, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In infectious diseases, 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and influenza virus.
Propriétés
IUPAC Name |
2-(2-aminophenyl)-5-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c19-14-6-1-2-7-15(14)20-17(22)12-5-3-4-10-8-11(21)9-13(16(10)12)18(20)23/h1-9,21H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJUCKGXATVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)

![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)



![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3869166.png)



![N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869197.png)
![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)